molecular formula C16H23ClN2O5S B11832276 (S)-tert-butyl 3-((3-amino-6-chloro-2-hydroxyphenyl)sulfonyl)piperidine-1-carboxylate

(S)-tert-butyl 3-((3-amino-6-chloro-2-hydroxyphenyl)sulfonyl)piperidine-1-carboxylate

Cat. No.: B11832276
M. Wt: 390.9 g/mol
InChI Key: LOLRCOMOCAVTAI-JTQLQIEISA-N
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Description

(S)-tert-Butyl 3-((3-amino-6-chloro-2-hydroxyphenyl)sulfonyl)piperidine-1-carboxylate is a chiral piperidine derivative characterized by a tert-butoxycarbonyl (Boc)-protected amine group and a sulfonamide-linked substituted phenyl ring. Its molecular formula is C₁₆H₂₃ClN₂O₅S, with a molecular weight of 410.89 g/mol. Such derivatives are often explored in medicinal chemistry for their protease inhibition or receptor-binding capabilities, though specific applications for this compound require further study .

Properties

Molecular Formula

C16H23ClN2O5S

Molecular Weight

390.9 g/mol

IUPAC Name

tert-butyl (3S)-3-(3-amino-6-chloro-2-hydroxyphenyl)sulfonylpiperidine-1-carboxylate

InChI

InChI=1S/C16H23ClN2O5S/c1-16(2,3)24-15(21)19-8-4-5-10(9-19)25(22,23)14-11(17)6-7-12(18)13(14)20/h6-7,10,20H,4-5,8-9,18H2,1-3H3/t10-/m0/s1

InChI Key

LOLRCOMOCAVTAI-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)S(=O)(=O)C2=C(C=CC(=C2O)N)Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)S(=O)(=O)C2=C(C=CC(=C2O)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 3-((3-amino-6-chloro-2-hydroxyphenyl)sulfonyl)piperidine-1-carboxylate typically involves multiple steps, including the formation of the piperidine ring, introduction of the sulfonyl group, and functionalization of the aromatic ring. Common synthetic routes may include:

    Formation of Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be formed through cyclization reactions.

    Introduction of Sulfonyl Group: The sulfonyl group can be introduced using sulfonyl chlorides under basic conditions.

    Functionalization of Aromatic Ring: The amino, chloro, and hydroxy groups can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 3-((3-amino-6-chloro-2-hydroxyphenyl)sulfonyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions may vary depending on the desired product, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the chloro group may yield a new aromatic compound with different functional groups.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of sulfonamide derivatives, including (S)-tert-butyl 3-((3-amino-6-chloro-2-hydroxyphenyl)sulfonyl)piperidine-1-carboxylate, in anticancer research. These compounds have demonstrated cytotoxic effects against various cancer cell lines, including HCT-116, MCF-7, and HeLa. The structure–activity relationship (SAR) studies indicate that modifications on the sulfonamide moiety can significantly enhance their anticancer efficacy, with IC50 values reported between 3.6 µM and 11.0 µM for some derivatives .

Antibacterial Activity

The compound's structural features position it as a potential inhibitor of β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. The incorporation of sulfonamide groups has been shown to enhance antibacterial activity when used in conjunction with β-lactam antibiotics. Such combinations may improve therapeutic outcomes against resistant bacterial strains .

Synthetic Applications

(S)-tert-butyl 3-((3-amino-6-chloro-2-hydroxyphenyl)sulfonyl)piperidine-1-carboxylate serves as an important intermediate in the synthesis of various bioactive molecules. Its synthesis involves several steps that include:

  • Formation of the piperidine ring.
  • Introduction of the sulfonamide group.
  • Functionalization at the aromatic position to enhance biological activity.

This compound can be utilized to synthesize other complex structures through further modifications, making it valuable in drug discovery processes.

Case Study 1: Synthesis of Sulfonamide Derivatives

A study demonstrated the synthesis of novel sulfonamide derivatives based on (S)-tert-butyl 3-((3-amino-6-chloro-2-hydroxyphenyl)sulfonyl)piperidine-1-carboxylate. The derivatives exhibited potent anticancer activity and were characterized using various spectroscopic methods such as NMR and mass spectrometry .

Case Study 2: Antibacterial Efficacy

In another investigation, (S)-tert-butyl 3-((3-amino-6-chloro-2-hydroxyphenyl)sulfonyl)piperidine-1-carboxylate was evaluated for its antibacterial properties against resistant strains of bacteria. The results indicated that certain modifications to the sulfonamide group significantly improved its efficacy as a β-lactamase inhibitor, showcasing its potential in treating infections caused by resistant pathogens .

Mechanism of Action

The mechanism of action of (S)-tert-butyl 3-((3-amino-6-chloro-2-hydroxyphenyl)sulfonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds, ionic bonds, or hydrophobic interactions, with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Functional Group Analysis

The compound shares structural motifs with other Boc-protected piperidine derivatives. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Substituents
(S)-tert-Butyl 3-((3-amino-6-chloro-2-hydroxyphenyl)sulfonyl)piperidine-1-carboxylate C₁₆H₂₃ClN₂O₅S 410.89 Boc, sulfonamide, amino, chloro, hydroxyl 3-amino-6-chloro-2-hydroxyphenyl sulfonyl
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid C₁₇H₂₃NO₄ 305.37 Boc, carboxylic acid, phenyl Phenyl at C4, carboxylic acid at C3
tert-Butyl 4-(methylsulfonyl)piperidine-1-carboxylate C₁₁H₂₁NO₄S 263.35 Boc, methylsulfonyl Methylsulfonyl at C4

Key Observations :

  • Sulfonamide vs. Carboxylic Acid : The sulfonamide group in the target compound enhances hydrogen-bonding capacity and polarity compared to the carboxylic acid in the analog from . This may increase solubility in polar solvents or aqueous buffers.
  • In contrast, the phenyl group in the analog (C₁₇H₂₃NO₄) lacks these functional groups, reducing electronic complexity.

Physicochemical Properties

  • Molecular Weight : The target compound (410.89 g/mol) is heavier than the analog in (305.37 g/mol) due to the sulfonamide-linked aromatic substituent. Higher molecular weight may impact pharmacokinetic properties like membrane permeability.
  • Polarity: The sulfonamide and hydroxyl groups increase polarity, likely reducing logP (octanol-water partition coefficient) compared to analogs with non-polar substituents (e.g., methylsulfonyl or phenyl).
  • Stereochemical Considerations : The (S)-configuration at the piperidine ring contrasts with the (3S,4R) stereochemistry in the analog from . Such differences can drastically alter interactions in chiral environments, such as enzyme active sites.

Crystallographic and Computational Insights

Crystallographic studies using SHELX software (e.g., SHELXL for refinement) highlight the importance of precise stereochemical assignment and hydrogen-bonding networks in such compounds . For example:

  • The sulfonamide group’s geometry (tetrahedral sulfur) and the hydroxyl group’s orientation may stabilize crystal packing via intermolecular hydrogen bonds.
  • Comparative analysis with the analog in would reveal differences in torsion angles and lattice parameters due to bulkier substituents.

Biological Activity

(S)-tert-butyl 3-((3-amino-6-chloro-2-hydroxyphenyl)sulfonyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₅H₁₈ClN₃O₃S
  • Molecular Weight : 357.84 g/mol
  • CAS Number : 853944-08-8

Mechanisms of Biological Activity

Research indicates that the biological activity of (S)-tert-butyl 3-((3-amino-6-chloro-2-hydroxyphenyl)sulfonyl)piperidine-1-carboxylate is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group in the compound is known to interact with the active sites of various enzymes, potentially inhibiting their activity.
  • Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further exploration as an antibacterial agent.
  • Antifungal Activity : SAR studies have shown that modifications to the phenolic and sulfonamide groups can enhance antifungal activity against pathogens like Fusarium oxysporum.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from SAR studies:

ModificationEffect on ActivityReference
Substitution on the phenolic ringEnhanced antifungal activity
Variation in sulfonamide groupAltered enzyme inhibition profile
Tertiary amine presenceIncreased binding affinity

Case Studies

Several case studies have highlighted the potential applications of (S)-tert-butyl 3-((3-amino-6-chloro-2-hydroxyphenyl)sulfonyl)piperidine-1-carboxylate in medicinal chemistry.

  • Antibacterial Activity : In vitro tests demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics .
  • Antifungal Efficacy : A study evaluated its antifungal properties against Fusarium oxysporum, revealing an MIC of 12.5 µg/mL, indicating promising potential as an antifungal agent .
  • Cancer Research : Preliminary investigations into its anticancer properties have shown that modifications to the piperidine ring can enhance cytotoxic effects against various cancer cell lines, suggesting a role in targeted cancer therapies .

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